molecular formula C17H12N2O3S B1188184 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B1188184
M. Wt: 324.4g/mol
InChI Key: KMYKNLACIDADFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[2,1-b]benzothiazole family, known for their remarkable pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves a multi-component reaction. One common method includes the cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole under solvent-free conditions. This reaction is often catalyzed by l-proline, which offers advantages such as short reaction time, no side products, and easy work-up .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using environmentally benign protocols. For instance, the reaction can be carried out in a micellar medium using DBU and CPB as catalysts. This method is not only efficient but also sustainable, as it avoids the use of hazardous solvents and reduces reaction time .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimido[2,1-b]benzothiazole derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and microbial growth. For instance, it can inhibit DNA gyrase and dihydrofolate reductase, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one apart is its unique combination of functional groups, which confer enhanced biological activities and make it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4g/mol

IUPAC Name

2-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one

InChI

InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,20H,1H3

InChI Key

KMYKNLACIDADFA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3C(=O)C(=C(N=C3S2)O)C4=CC=CC=C4

Origin of Product

United States

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